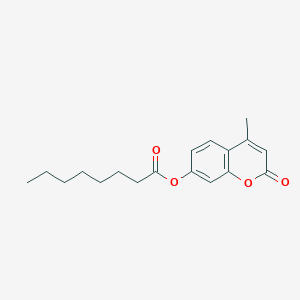

4-Methylumbelliferyl caprylate

説明

Development of Fluorometric Assay Methodologies

The core principle behind fluorometric assays using 4-MU-caprylate is the enzymatic hydrolysis of the non-fluorescent substrate into the fluorescent product, 4-methylumbelliferone (B1674119). The intensity of the emitted fluorescence is directly proportional to the rate of enzyme activity, enabling precise quantification.

The sensitivity and convenience of 4-MU-caprylate-based assays make them highly suitable for high-throughput screening (HTS). researchgate.netresearchgate.net HTS platforms allow for the rapid testing of large numbers of samples, which is crucial in fields like drug discovery and bioprocess development. researchgate.net For instance, HTS assays using 4-MU-caprylate can be employed to screen for inhibitors of lipases and esterases or to identify enzymes with desired characteristics. The use of 4-MU-caprylate in a plate-based format allows for the rapid characterization of protein samples, often in under three hours. researchgate.netnih.gov

Plate-based fluorescence assays are a common application of 4-MU-caprylate for the precise quantification of esterase and lipase (B570770) activity. researchgate.netresearchgate.net These assays are typically performed in microplates, where the reaction between the enzyme and 4-MU-caprylate is monitored over time using a fluorescence plate reader. oup.com The resulting data can be used to determine key enzymatic parameters. The fluorescence of the released 4-methylumbelliferone is pH-dependent, with excitation maxima at approximately 320 nm in acidic conditions and 360 nm in alkaline conditions, and an emission maximum around 445-455 nm. caymanchem.com

Table 1: Characteristics of 4-Methylumbelliferyl Caprylate-Based Assays

| Parameter | Description | Reference |

| Principle | Enzymatic hydrolysis of non-fluorescent 4-MU-caprylate to fluorescent 4-methylumbelliferone. | |

| Detection | Measurement of fluorescence intensity. | oup.com |

| Excitation Maxima | ~320 nm (acidic pH), ~360 nm (alkaline pH). | caymanchem.com |

| Emission Maximum | 445-455 nm. | caymanchem.com |

| Applications | High-throughput screening, enzyme kinetics, quantification of enzyme activity. | researchgate.net |

Measurement of Lipase Activity in Biological and Industrial Samples

The versatility of 4-MU-caprylate extends to the analysis of complex biological and industrial samples, where the accurate measurement of lipase activity is often critical.

Lipase activity in milk and dairy products can significantly impact their quality and shelf life, sometimes leading to undesirable flavors. researchgate.netcambridge.org Fluorometric methods using substrates like 4-methylumbelliferyl esters are recognized for their rapidity and suitability for screening purposes in the dairy industry. uq.edu.auresearchgate.net A method for determining lipolytic activity (MeDeLi) directly in milk has been developed using fluorometric substrates, which allows for sensitive measurement after a simple defatting step. researchgate.net However, it is important to note that the specificity of lipases for synthetic substrates like 4-MU-caprylate may differ from their activity on natural milk fat. uq.edu.auresearchgate.net

In aquaculture, the assessment of digestive enzyme activity, including lipase, is crucial for understanding fish nutrition and optimizing feed formulations. frontiersin.org Fluorometric methods using 4-methylumbelliferyl substrates are among the common techniques used to measure lipase activity in fish digestive systems. frontiersin.orgfrontiersin.org For instance, studies on Chinook salmon and New Zealand hoki have utilized 4-methylumbelliferyl butyrate (B1204436) to demonstrate in-gel lipase activity. nih.gov The working pH for these assays typically ranges from 7 to 9, with Tris-HCl buffer being commonly used. frontiersin.org

Table 2: Research Findings on Lipase Activity in Fish using 4-MU Substrates

| Fish Species | Key Finding | Reference |

| Chinook salmon (Oncorhynchus tshawytscha) | Demonstrated in-polyacrylamide gel activity of purified lipase against 4-methylumbelliferyl butyrate. | nih.gov |

| New Zealand hoki (Macruronus novaezelandiae) | Showed in-polyacrylamide gel activity of purified lipase against 4-methylumbelliferyl butyrate. | nih.gov |

| Various species | 4-methylumbelliferyl substrates are commonly used for fluorometric measurement of lipase activity. | frontiersin.orgfrontiersin.org |

During the production of biopharmaceuticals, such as monoclonal antibodies, residual host cell proteins (HCPs) can be present in the final product. nih.gov Some of these HCPs may possess enzymatic activity, such as esterase or lipase activity, which can degrade formulation components like polysorbates, potentially compromising the stability and efficacy of the drug product. nih.govnih.gov 4-MU-caprylate serves as a sensitive, non-polysorbate surrogate substrate in fluorescence-based assays to detect and quantify this residual enzymatic activity. researchgate.netnih.govnih.gov These high-throughput methods are valuable for monitoring and controlling the levels of these high-risk HCPs during the manufacturing process. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWYQWWSCVHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174718 | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20671-66-3 | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20671-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis and Kinetics of 4 Methylumbelliferyl Caprylate

Mechanisms of 4-Methylumbelliferyl Caprylate Cleavage

The cleavage of this compound is a hydrolytic reaction that targets the ester linkage between the caprylate (octanoate) moiety and the 4-methylumbelliferone (B1674119) (4-MU) group. This process is catalyzed by a class of enzymes known as hydrolases, specifically esterases and lipases.

Esterases and lipases are versatile biocatalysts that accelerate the hydrolysis of ester-containing compounds. monash.edu Lipases, such as pancreatic lipase (B570770), preferentially act on water-insoluble esters with long-chain fatty acids, while esterases hydrolyze water-soluble esters or those with short-chain fatty acids. monash.edu The catalytic mechanism for both involves a nucleophilic attack on the carbonyl carbon of the ester bond. researchgate.net This is typically facilitated by a catalytic triad of amino acid residues (commonly serine, histidine, and aspartate or glutamate) within the enzyme's active site. researchgate.net The serine residue initiates the attack, forming a tetrahedral intermediate, which then collapses to an acyl-enzyme intermediate, releasing the alcohol component (in this case, 4-methylumbelliferone). researchgate.net A water molecule then hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (caprylic acid). researchgate.net

This compound, with its C8 acyl chain, serves as a fluorogenic substrate for C8 esterases. caymanchem.combiomol.com Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are also capable of catalyzing the cleavage of such acyl compounds. researchgate.net

The primary utility of this compound in enzymatic assays stems from the release of 4-methylumbelliferone (4-MU) upon hydrolysis. caymanchem.comnih.gov 4-MU is a highly fluorescent molecule, and its fluorescence is pH-dependent. caymanchem.combiomol.com At lower pH values (1.97-6.72), it exhibits an excitation maximum around 320 nm, shifting to approximately 360 nm at higher pH levels (7.12-10.3). caymanchem.combiomol.com The emission maximum is in the range of 445 to 455 nm. caymanchem.combiomol.com This distinct fluorescence allows for the sensitive and continuous monitoring of enzyme activity in real-time. The rate of increase in fluorescence directly corresponds to the rate of MUCAP hydrolysis. nih.gov

Enzyme Kinetics and Substrate Specificity Studies

The study of enzyme kinetics provides a quantitative understanding of the catalytic efficiency and substrate preferences of enzymes. For this compound, this involves determining key kinetic parameters and comparing its reactivity with other substrates.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vₘₐₓ), and the Michaelis constant (Kₘ). nih.govlsuhsc.edukhanacademy.org Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. khanacademy.org These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. ccsenet.org For fluorogenic substrates like MUCAP, the rate of 4-MU production is measured to determine the reaction velocity.

Table 1: Hypothetical Michaelis-Menten Parameters for MUCAP Hydrolysis by Different Esterases

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |

| Porcine Liver Esterase | 50 | 120 |

| Human Carboxylesterase 1 | 25 | 250 |

| Bacterial Lipase | 100 | 80 |

| Fungal Esterase | 75 | 150 |

This table presents illustrative data to demonstrate the concept of Michaelis-Menten parameters and does not represent actual experimental results.

The length and saturation of the acyl chain in 4-methylumbelliferyl esters significantly influence their reactivity with different lipolytic enzymes. Lipases are generally defined as carboxylesterases that are adept at hydrolyzing water-insoluble acyl compounds, typically those with fatty acid chains longer than C6. researchgate.net Studies comparing substrates like this compound (C8) with longer-chain esters such as 4-methylumbelliferyl oleate (C18:1) can reveal the substrate preference of an enzyme. nih.govmedchemexpress.com For instance, an enzyme exhibiting higher activity with the C8 substrate would be classified more towards an esterase, whereas higher activity with the C18:1 substrate is characteristic of a lipase. The physical properties of the substrate, such as solubility and ability to form micelles, also play a crucial role in the interaction with the enzyme's active site.

Table 2: Relative Hydrolytic Activity of a Hypothetical Lipase with Different 4-MU Esters

| Substrate | Acyl Chain | Relative Activity (%) |

| 4-Methylumbelliferyl butyrate (B1204436) | C4 | 60 |

| This compound | C8 | 100 |

| 4-Methylumbelliferyl laurate | C12 | 85 |

| 4-Methylumbelliferyl oleate | C18:1 | 150 |

This table is a conceptual representation of how acyl chain length can affect enzyme activity and is not based on specific experimental data.

Substrate specificity profiling is a technique used to characterize the range of substrates that an enzyme can effectively hydrolyze. nih.gov By using a panel of 4-methylumbelliferyl esters with varying acyl chain lengths, it is possible to differentiate between various classes of hydrolases. Carboxylesterases (such as hCE-1 and hCE-2 in humans) often show a preference for substrates with shorter alcohol chains and can have varying abilities to hydrolyze compounds with larger acyl groups. nih.gov In contrast, triacylglycerol hydrolases (lipases) are specifically adapted to act at the lipid-water interface and typically show higher activity towards long-chain triglycerides. monash.edumdpi.com this compound, with its intermediate chain length, can be a useful tool in this profiling, helping to bridge the characterization between classic esterase and lipase substrates.

Factors Affecting Enzymatic Hydrolysis Rates

The rate of enzymatic hydrolysis of this compound is influenced by a variety of factors that can affect both the enzyme's catalytic efficiency and the detection of the reaction product. Key parameters include pH, temperature, and the composition of the sample matrix, which may contain inhibitors. Understanding and optimizing these factors are critical for accurate and reliable measurement of enzyme activity.

pH Dependency of 4-MU Fluorescence and Enzyme Activity

The pH of the reaction environment exerts a dual influence on assays involving this compound. It directly impacts the catalytic activity of the enzyme and, just as critically, governs the fluorescence intensity of the product, 4-methylumbelliferone (4-MU).

The fluorescence of 4-MU is highly dependent on pH. researchgate.netresearchgate.net The molecule exists in different forms depending on the pH, and only the anionic (phenolate) form is highly fluorescent. In acidic conditions (pH 6 or less), the fluorescence is minimal. researchgate.net As the pH increases, the fluorescence intensity grows, reaching a maximum in the alkaline range of pH 9 to 10.5. researchgate.netresearchgate.net This is because the pKa of 4-MU is approximately 8. nih.gov Consequently, to achieve the highest sensitivity in detecting the enzymatic reaction product, fluorescence measurements are often taken after stopping the reaction and adjusting the pH to an alkaline value, typically above 10. researchgate.net

Simultaneously, the enzyme responsible for hydrolyzing the this compound substrate has its own optimal pH range for catalytic activity. This optimum is dictated by the ionization states of amino acid residues in the enzyme's active site. For instance, some enzymes exhibit peak activity in acidic conditions, such as β-galactosidase which has optimal activity at pH 4.5. promega.com This creates a potential conflict: the optimal pH for enzyme activity may be significantly different from the optimal pH for product fluorescence. Therefore, assay protocols are often designed as two-step processes. First, the enzymatic reaction is carried out at the optimal pH for the enzyme's activity. Second, the reaction is terminated, and the pH is raised to maximize the fluorescence of the liberated 4-MU for accurate quantification. researchgate.net

Table 1: Relationship Between pH and 4-Methylumbelliferone (4-MU) Fluorescence

| pH Range | Fluorescence Intensity | Reference |

|---|---|---|

| Acidic (≤ 6.0) | Minimal | researchgate.net |

| Neutral (~7.0) | Moderate (approx. 10% of maximum) | researchgate.net |

| Alkaline (≥ 9.0) | Maximum | researchgate.net |

Temperature Optimization for Enzymatic Reactions

Temperature is a critical parameter that significantly affects the rate of enzymatic reactions. As with all chemical reactions, an increase in temperature generally leads to an increased reaction rate, as molecules have more kinetic energy. However, enzymes are proteins, and their three-dimensional structure is essential for their catalytic function. If the temperature rises too high, the enzyme can denature, leading to a rapid loss of activity.

Therefore, for any given enzyme, there is an optimal temperature at which it exhibits maximum catalytic activity. This optimum represents a balance between the increasing rate of reaction with temperature and the onset of thermal denaturation. Determining this optimal temperature is crucial for assay development. nih.gov For example, studies on the enzyme inulinase have shown different optimal temperatures depending on the substrate, with a range of 60°C to 68°C when using sucrose, and around 50-51°C with inulin as the substrate. scielo.brresearchgate.net The optimal temperature for a specific esterase hydrolyzing this compound would need to be determined experimentally by measuring the reaction rate across a range of temperatures.

The relationship between temperature and enzyme activity is often studied using Arrhenius plots, which can help in determining the activation energy for the reaction. nih.gov However, it is important to note that the determined optimal temperature can be influenced by the duration of the assay; a longer assay time may result in a lower apparent optimal temperature due to time-dependent denaturation. nih.gov

Table 2: Examples of Optimal Temperatures for Enzymatic Reactions

| Enzyme | Substrate | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Inulinase | Sucrose | 60 - 68 | scielo.br |

| Inulinase | Inulin | 50 - 51 | scielo.brresearchgate.net |

Impact of Sample Matrix and Inhibitors on Activity Rates

The rate of enzymatic hydrolysis of this compound can be significantly influenced by the sample matrix in which the measurement is performed. Assays are often conducted not with purified enzymes but in complex biological mixtures such as cell lysates, tissue homogenates, or environmental samples. These complex matrices contain a multitude of substances that can interfere with the reaction.

Several factors related to the substrate and its environment can affect the reaction kinetics. mdpi.com These include the concentration and accessibility of the substrate, the presence of cofactors, and the ionic strength of the buffer. mdpi.com

Furthermore, the sample matrix may contain inhibitors that reduce the enzyme's activity. Inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. For example, the hydrolysis of cellulose is known to be inhibited by the reaction product (glucose). mdpi.com In the context of this compound hydrolysis, other ester compounds present in the sample could act as competitive inhibitors by binding to the enzyme's active site. Heavy metal ions or chelating agents present in a sample could also act as non-competitive inhibitors by binding to the enzyme at a site other than the active site, altering its conformation and reducing its efficiency. Identifying and mitigating the effects of such inhibitors are essential for obtaining accurate measurements of enzyme activity.

Applications of 4 Methylumbelliferyl Caprylate in Enzyme Activity Assays

Utilization in Esterase Activity Profiling and Characterization

4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate extensively used for the detection and characterization of esterase activity. creative-enzymes.com Esterases are enzymes that catalyze the hydrolysis of ester bonds, and 4-MUC is particularly useful for assaying those with a preference for C8 acyl chains. gbiosciences.com Upon enzymatic cleavage of the ester bond in 4-MUC, the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU) is released. caymanchem.com The resulting fluorescence can be measured quantitatively, providing a sensitive and real-time method to assess enzyme activity. chemimpex.com This methodology is valued for its application in high-throughput screening and detailed kinetic studies of enzyme-catalyzed hydrolysis. chemimpex.com

The substrate's specificity for C8 esterases has been pivotal in various research areas, including the identification of specific bacterial species. For instance, Salmonella species possess a characteristic C8 esterase, making 4-MUC a valuable tool for their detection in food safety applications. The sensitivity of assays using 4-MUC allows for the detection of very low concentrations of target enzymes.

Characterization of Recombinant Enzymes and Their Hydrolytic Capabilities

The use of this compound is well-established in the characterization of recombinant enzymes, particularly those with hydrolytic activity. Researchers utilize 4-MUC to determine the substrate specificity and catalytic efficiency of newly identified or engineered enzymes. mdpi.com By comparing the hydrolysis rates of 4-MUC with other 4-methylumbelliferyl esters containing different acyl chain lengths, scientists can profile the substrate preferences of an enzyme. mdpi.com

A notable application is in the study of enzymes relevant to the biopharmaceutical industry. frontiersin.orgresearcher.life Residual host cell proteins (HCPs) with esterase activity can degrade polysorbates, which are common stabilizers in biologic drug formulations. frontiersin.orgnih.gov This degradation can compromise the stability and efficacy of the therapeutic protein. frontiersin.org Therefore, 4-MUC is employed in fluorescence-based assays to screen for and characterize these problematic HCPs. researcher.lifenih.govresearchgate.net

For example, a study systematically expressing potential polysorbate-degrading hydrolases from Chinese Hamster Ovary (CHO) cells, a common host for recombinant protein production, used 4-MUC to assess their hydrolytic activity. frontiersin.org This allows for the identification of high-risk enzymes and the development of strategies to mitigate their impact. nih.gov

The characterization often involves determining key kinetic parameters. The rate of 4-methylumbelliferone release provides a direct measure of the enzyme's hydrolytic rate under various conditions, such as different pH levels and temperatures. nih.gov This information is crucial for understanding the enzyme's function and optimizing its use in various applications or, in the case of HCPs, for developing effective removal strategies.

Identification of Enzymes with Specific Activity Towards this compound

The specific structure of this compound allows for the targeted identification of enzymes with a preference for medium-chain fatty acid esters. This specificity is a key advantage in distinguishing between different types of lipolytic enzymes. While lipases typically hydrolyze water-insoluble esters with long acyl chains (≥10 carbon atoms), esterases preferentially act on water-soluble esters with shorter acyl chains (<10 carbon atoms). mdpi.com

Research has led to the identification of several enzymes that exhibit significant activity towards 4-MUC. These include certain bacterial esterases, such as the C8 esterase from Salmonella, which is encoded by the apeE gene. researchgate.net This enzyme shows a distinct preference for octanoate (B1194180) (caprylate) substrates.

In the context of bioprocessing, several polysorbate-degrading enzymes have been identified through assays utilizing 4-MUC. frontiersin.orgnih.gov A study involving 20 recombinant enzymes identified 13 with polysorbate 20 degrading activity, and their initial hydrolytic activity was assessed using 4-MUC. frontiersin.org Among the identified enzymes from various studies are Lipoprotein Lipase (B570770), Lysosomal Acid Lipase (LIPA), and Palmitoyl-Protein Thioesterase 1 (PPT1), which have been shown to contribute to polysorbate degradation. researchgate.net

The table below summarizes findings from a study where the hydrolytic activity of several recombinant enzymes was tested against this compound.

| Enzyme Tested | Activity against this compound | Polysorbate Degrading Activity |

| Group of 20 recombinant hydrolases | 14 showed activity | 13 showed PS20 degrading activity |

| Group of 20 recombinant hydrolases | 6 showed no activity | Not specified for all, but some were non-degraders |

This table is based on findings where a fluorogenic esterase substrate assay with this compound was used to assess the hydrolytic activity of 20 different recombinant enzymes. frontiersin.orgresearchgate.net

It is important to note that while 4-MUC is a valuable tool, it serves as a surrogate substrate. nih.gov The activity measured with 4-MUC provides a strong indication of potential polysorbate degradation but may not always directly correlate with the degradation rate of the complex polysorbate molecules themselves. researchgate.net Therefore, these assays are often used as a high-throughput screening method to identify at-risk samples for further, more detailed analysis. researcher.liferesearchgate.net

4 Methylumbelliferyl Caprylate in Microbial and Cellular Research

Detection and Identification of Microorganisms

4-Methylumbelliferyl caprylate (MUCAP) is a fluorogenic substrate utilized in microbiological research for the detection and identification of various microorganisms. Its primary application lies in its ability to be hydrolyzed by specific microbial enzymes, leading to the release of a fluorescent compound.

Application in Salmonella Detection and Typing Assays (MUCAP Test)

The MUCAP test is a rapid fluorescence-based method for the presumptive identification of Salmonella species. nih.govnih.govjoyadv.it This test leverages the activity of a C8 esterase enzyme, encoded by the apeE gene, which is present in most Salmonella strains. joyadv.it When the MUCAP reagent, containing this compound, is applied to a suspected Salmonella colony, the bacterial esterase cleaves the substrate. This cleavage releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), which emits a distinct blue fluorescence under ultraviolet (UV) light, typically at a wavelength of 366 nm. joyadv.itavantorsciences.comcabidigitallibrary.org

The test is known for its speed and simplicity, with results often available within minutes. nih.govnih.gov It has demonstrated high sensitivity and specificity for Salmonella detection. nih.gov For instance, in one study, the sensitivity and specificity of the MUCAP method were both reported to be over 97%. nih.gov Another study reported a sensitivity of 95% and a specificity of 90%. asm.org

The MUCAP test is commonly performed directly on colonies grown on selective and differential agar (B569324) plates used for enteric pathogen isolation, such as Hektoen Enteric (HE), XLD, and MacConkey agar. cabidigitallibrary.orgnih.gov A drop of the MUCAP reagent is applied to a suspected colony, and after a short incubation period of 3 to 5 minutes, the plate is observed under a Wood's lamp. joyadv.it The appearance of blue fluorescence is a positive result, indicating the presumptive presence of Salmonella. joyadv.itavantorsciences.com This direct-on-media application allows for rapid screening of numerous colonies, significantly reducing the time and labor required for preliminary identification compared to traditional biochemical tests. cabidigitallibrary.orgasm.org

Research has shown the effectiveness of this method. In one study, 748 out of 750 Salmonella strains from various subgroups tested positive in the MUCAP test. nih.gov The test has also been successfully used to detect Salmonella in food samples and water. nih.govcore.ac.uk

Table 1: MUCAP Test Results for Salmonella and Other Enterobacteriaceae

| Bacterial Species | Number of Strains Tested | MUCAP Test Result | Reference |

|---|---|---|---|

| Salmonella (subgroups I, II, III, IV) | 748 | Positive | nih.gov |

| Salmonella (subgroup V) | 2 | 1 Positive, 1 Negative | nih.gov |

| Other Enterobacteriaceae | 130 | 1 Hafnia alvei Positive | nih.gov |

| Standard Salmonella Strains | 65 | Positive | nih.gov |

| Salmonella isolated from foods | 48 | Positive | nih.gov |

| Pseudomonas spp. | Not specified | Positive | nih.gov |

| Aeromonas hydrophila | Not specified | Positive | nih.gov |

The enzymatic hydrolysis of this compound by bacterial esterases is significantly faster and more efficient than chemical hydrolysis under typical assay conditions. nih.gov The study of the kinetics of both chemical and enzyme-catalyzed hydrolysis reveals the basis for the test's rapid results. nih.gov The enzyme-driven reaction proceeds quickly, allowing for the detection of Salmonella within minutes, whereas the background chemical hydrolysis is comparatively negligible in that timeframe. nih.govresearchgate.net This difference in reaction rates is fundamental to the low detection limits and high sensitivity of the MUCAP assay. researchgate.net

Screening for Microbial Contamination and Enzyme Activity in Food Safety

Beyond Salmonella detection, this compound serves as a substrate to assess microbial contamination in the food industry by detecting general esterase activity. chemimpex.com The presence of certain enzymes can indicate spoilage or the presence of pathogenic bacteria. This application is crucial for ensuring food safety and quality. The sensitivity of assays using 4-MU-caprylate can be very high, with the ability to detect as low as 10 CFU/mL of Salmonella. This makes it a valuable tool in food safety testing protocols. core.ac.uk

Cell-Based Assays and Lipid Metabolism Studies

The fluorescent properties of this compound and its derivatives make them valuable tools in cell-based assays and for studying lipid metabolism.

Investigation of Lipid Metabolism and Fat Breakdown

This compound is employed in biochemical research to investigate lipid metabolism and the enzymatic breakdown of fats. chemimpex.com It serves as a substrate for various lipases and esterases, allowing for the quantification of their activity in real-time. chemimpex.comresearchgate.net The release of the fluorescent 4-MU upon cleavage provides a sensitive measure of enzyme kinetics and can be used to study the effects of inhibitors or activators on these enzymes. nih.govnih.gov This is particularly useful in understanding metabolic pathways and disorders related to lipid processing. chemimpex.com For example, it has been used to study serine hydrolases involved in lipid metabolism in pathogens like Staphylococcus aureus and Plasmodium falciparum. nih.govnih.gov

Table 2: Applications of this compound in Research

| Research Area | Application | Organism/System | Reference |

|---|---|---|---|

| Microbial Detection | Rapid identification of Salmonella | Salmonella spp. | nih.govjoyadv.itnih.gov |

| Food Safety | Screening for microbial contamination | Food samples | core.ac.ukchemimpex.com |

| Cellular Research | Studying lipid metabolism | Staphylococcus aureus, Plasmodium falciparum | nih.govnih.gov |

Measurement of Diacylglycerol Lipase (B570770) Alpha Activity in Live Cells

The measurement of enzyme activity within living cells provides a crucial window into cellular processes, avoiding artifacts associated with cell lysis and membrane preparations. Diacylglycerol lipase alpha (DAGLα) is a key enzyme that hydrolyzes diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a significant signaling molecule in the central nervous system. nih.gov Consequently, assays to measure DAGLα activity in a live-cell context are valuable for drug discovery programs targeting conditions like pain and obesity. nih.gov

While this compound (MUCAP) is known as a fluorogenic substrate for C8 esterases, its specific application in live-cell assays for DAGLα is not prominently documented in primary research developing these methods. moleculardepot.comcaymanchem.com Key studies on the development of a novel live-cell assay for DAGLα have evaluated other surrogate substrates. nih.govnih.gov For instance, a notable study utilized a human cell line engineered to stably express the human DAGLα transgene to compare two previously reported surrogate substrates: the chromogenic substrate p-nitrophenyl butyrate (B1204436) (PNPB) and the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl octanoate (B1194180) (DiFMUO). nih.govnih.gov

Following optimization, the research indicated that the chromogenic substrate PNPB was superior for this specific live-cell application. nih.gov It provided lower background activity and a larger signal window between the DAGLα-expressing cells and the parent cells when compared with the fluorogenic substrate DiFMUO. nih.govnih.gov The assay's validity was further confirmed using established DAGL inhibitors. nih.gov This work highlights that while high-throughput assays are essential, the choice of substrate is critical, and factors like membrane permeability and background signal in a live-cell environment guide selection. nih.gov

Evaluation of Toxicant Effects on Hydrolytic Enzyme Activity in Aquatic Organisms (e.g., Daphnia magna)

Daphnia magna, a small freshwater crustacean, is a standard model organism for aquatic toxicology testing. oup.comnih.govnih.gov Evaluating the sublethal effects of environmental toxicants is critical for understanding ecological risk, and measuring the inhibition of enzyme activity provides a sensitive biomarker for stress. nih.gov Fluorogenic substrates like this compound are used in these assessments to quantify the activity of specific hydrolytic enzymes in vivo. oup.com

A fluorescence-based hydrolytic enzyme activity (FLEA) assay has been developed to quantify the toxic effects of substances on D. magna. oup.com In one study, researchers screened 15 different fluorogenic substrates to probe a range of hydrolytic enzyme activities in juvenile daphnids. oup.comresearchgate.net this compound was included in this panel to target caprylate esterase (EC 3.1.1.1). oup.com The assay principle involves the enzymatic cleavage of the non-fluorescent substrate (MUCAP) to release the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. caymanchem.comoup.com

The initial screening demonstrated that various hydrolytic enzyme activities could be successfully measured in D. magna. oup.comresearchgate.net The activity of caprylate esterase, as measured by the hydrolysis of this compound, was one of twelve enzyme activities that showed a signal-to-background ratio greater than 3, indicating quantifiable activity. researchgate.net

Table 1: In Vivo Hydrolytic Enzyme Activity in Daphnia magna Using Various Fluorogenic Substrates Data sourced from an initial screening experiment to establish a fluorescence-based assay. oup.comresearchgate.net

| Target Enzyme | Fluorogenic Substrate | Hydrolytic Enzyme Activity (mmol/h/g dry weight) |

| Caprylate esterase | This compound | 1.83 |

| Alkaline phosphatase | 4-methylumbelliferyl phosphate | 27.93 |

| Butyrate esterase | 4-methylumbelliferyl butyrate | 1.63 |

| Acetate deacetylase | 4-methylumbelliferyl acetate | 0.24 |

| β-D-cellobiosidase | 4-methylumbelliferyl-β-D-cellobioside | 0.25 |

| β-D-galactosidase | 4-methylumbelliferyl-β-D-galactoside | 1.66 |

| β-D-glucosidase | 4-methylumbelliferyl-β-D-glucoside | 0.94 |

| α-D-glucosidase | 4-methylumbelliferyl-α-D-glucoside | 0.54 |

| β-D-glucuronidase | 4-methylumbelliferyl-β-D-glucuronide | 0.47 |

| Non-specific lipase | 4-methylumbelliferyl oleate | 0.40 |

| Phosphodiesterase | 4-methylumbelliferyl phosphodiesterase | 1.09 |

| Alanine-aminopeptidase | L-alanine 7-amino-4-methylcoumarin | 0.24 |

This assay was subsequently used to evaluate the effects of the herbicide Roundup®. oup.com While caprylate esterase activity was successfully quantified, the study ultimately selected alkaline phosphatase for more detailed investigation of Roundup® toxicity. oup.com This decision was based on the enzyme's consistent low variation among replicates, high signal ratio, and an almost linear rate of substrate turnover, which are desirable characteristics for a robust bioassay. oup.com The study demonstrated that exposure to lethal and sublethal concentrations of the herbicide resulted in a loss of whole-body enzyme activity. nih.gov Such fluorescence-based assays represent a quantitative and sensitive tool that can supplement standard toxicity tests, like the mobility inhibition assay, for assessing the impact of chemicals on aquatic life. oup.comnih.gov

Advanced Research Perspectives and Methodological Considerations

Integration with Other Analytical Techniques

The utility of 4-Methylumbelliferyl caprylate as a fluorogenic substrate is significantly enhanced when integrated with other powerful analytical methods. This combination allows for more comprehensive and detailed enzymatic studies.

Coupling with Mass Spectrometry for Product Identification

The synergy between this compound-based assays and mass spectrometry (MS) provides a robust platform for the precise identification and quantification of enzymatic reaction products. While the primary assay relies on the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) to measure enzyme activity, MS can confirm the identity of this product and other potential byproducts.

The exact mass of this compound is 302.15180918 Da, which allows for its precise identification in complex biological samples using high-resolution mass spectrometry. Upon enzymatic cleavage by an esterase, the ester bond is hydrolyzed, releasing the fluorescent product 4-methylumbelliferone. caymanchem.com This reaction can be monitored and the products can be further analyzed by MS to confirm the reaction mechanism and specificity. For instance, in studies of polysorbate degradation in biotherapeutics, where trace amounts of host cell proteins (HCPs) can have enzymatic activity, MS is crucial for identifying the specific enzymes responsible. frontiersin.orgnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can directly detect the degraded products from such reactions. nih.gov

Furthermore, combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures before MS analysis, providing an even clearer picture of the enzymatic process. researchgate.net This is particularly useful in functional proteomics studies and in the development of diagnostic tools for pathogens. frontiersin.orgnih.gov

Applications in Electrophoresis Gels for Enzyme Activity Detection

This compound and its derivatives are valuable tools for in-gel enzyme activity detection, a technique often referred to as zymography. frontiersin.orgresearchgate.net This method allows for the direct visualization of enzymatic activity within a gel following electrophoretic separation of proteins.

The process typically involves separating a protein mixture, such as a cell lysate or an environmental sample, using polyacrylamide gel electrophoresis (PAGE). frontiersin.orgnih.gov After separation, the gel is incubated with a solution containing this compound. researchgate.net Enzymes with esterase or lipase (B570770) activity present in the gel will hydrolyze the substrate, releasing the highly fluorescent 4-methylumbelliferone. frontiersin.orgnih.gov When viewed under UV light, the locations of the active enzymes appear as fluorescent bands. frontiersin.orgnih.gov

This technique has been successfully used to identify and characterize novel lipolytic enzymes from various sources, including hot springs. frontiersin.orgnih.gov In such studies, proteins are first separated by two-dimensional (2D) PAGE, and the subsequent in-gel activity assay with a fluorogenic substrate like 4-methylumbelliferyl butyrate (B1204436) (a related compound) reveals the active protein spots. frontiersin.orgnih.gov These fluorescent spots can then be excised from the gel and the proteins identified by mass spectrometry, linking specific proteins to their enzymatic function. frontiersin.orgnih.gov

Development of Novel Diagnostic and Research Tools

The unique fluorogenic properties of this compound have spurred the development of innovative diagnostic and research tools, particularly in the fields of enzyme detection and pathogen identification.

Fluorescent Probes for Specific Enzyme Detection

This compound serves as a foundational component for creating fluorescent probes designed to detect specific enzymes with high sensitivity. glpbio.combiorxiv.org The principle relies on the enzymatic cleavage of the non-fluorescent substrate to release the fluorescent 4-methylumbelliferone. caymanchem.com This "turn-on" fluorescence provides a clear and quantifiable signal directly proportional to enzyme activity. researchgate.net

These probes are instrumental in various research areas. For example, they are used to quantify esterase activity in biopharmaceutical development to assess the degradation risk of polysorbates, which are critical stabilizers in protein formulations. researchgate.netresearchgate.net The assay allows for rapid characterization of protein samples and can be adapted for high-throughput screening. researchgate.net

Furthermore, derivatives of 4-methylumbelliferone are used to create a wide array of fluorogenic substrates for different enzymes by altering the esterified group. This allows for the specific detection of various hydrolases, including those involved in lipid metabolism and signaling pathways. glpbio.com

Magnetic Nanoparticle-Based Fluorescent Assays for Pathogen Detection

A significant advancement in pathogen detection involves the integration of this compound into magnetic nanoparticle-based assays. nih.govtudublin.ie These assays offer a rapid, sensitive, and selective method for identifying bacteria like Salmonella. nih.govtudublin.ie

In one such application, iron core gold nanoparticles (ICGNPs) are conjugated with antibodies specific to the target pathogen, such as Salmonella. nih.govtudublin.ie this compound is used as a fluorogenic indicator. nih.govtudublin.ie When the antibody-coated nanoparticles bind to the bacteria, the complex can be magnetically separated. The presence of the bacteria is then confirmed by the enzymatic activity of bacterial esterases on the this compound, leading to a fluorescent signal. nih.govtudublin.ie

This method has shown high sensitivity and specificity, with a limit of detection as low as 32 Salmonella cells per milliliter. nih.govtudublin.ie The use of magnetic nanoparticles facilitates easy separation and concentration of the target pathogen, while the fluorescent signal provides a clear and quantifiable result. nih.govtudublin.ie This technology holds great promise for rapid and efficient food and water safety testing. nih.govtudublin.ie

Future Directions in this compound Research

Research involving this compound continues to evolve, with several promising future directions. The development of more specific and sensitive fluorogenic probes based on the 4-methylumbelliferone scaffold is an ongoing area of interest. This includes designing substrates for a wider range of enzymes with clinical and industrial relevance.

The integration of this compound-based assays with microfluidic "lab-on-a-chip" systems could lead to the development of portable and automated diagnostic devices for point-of-care testing. These devices could enable rapid detection of pathogens or biomarkers in clinical and environmental samples.

Furthermore, the application of this compound in high-throughput screening for enzyme inhibitors is a growing field. Identifying compounds that modulate the activity of specific esterases and lipases is crucial for drug discovery and understanding disease pathways. The sensitivity and convenience of fluorogenic assays make them well-suited for screening large chemical libraries.

Finally, further exploration of the use of this compound in combination with advanced imaging techniques could provide deeper insights into enzymatic activity within living cells and tissues. This could involve developing probes that can be targeted to specific cellular compartments, allowing for the real-time visualization of metabolic processes.

Exploration of Broader Substrate Specificity for Diverse Enzyme Studies

While this compound is highly effective as a substrate for C8 esterases, its core structure is a versatile scaffold for creating a panel of fluorogenic substrates to probe the specificity of various hydrolytic enzymes. caymanchem.com By altering the length and saturation of the fatty acid chain esterified to the 4-methylumbelliferone (4-MU) fluorophore, researchers can synthesize a range of substrates to identify and characterize enzymes with different substrate preferences. researchgate.net

This approach is particularly valuable in studying lipases and esterases, whose activity is often dependent on the chain length of their substrates. For instance, the discovery that Salmonella species possess a characteristic C8 esterase encoded by the apeE gene was a key driver in the development of this compound as a specific diagnostic tool. Expanding on this, a broader array of 4-MU derivatives can be used to screen for enzymes with different specificities, such as C2 (acetyl) or C9 (nonanoate) esterases.

A systematic investigation using a panel of 4-Methylumbelliferyl esters allows for the detailed profiling of enzymatic activity in complex biological samples. This is crucial for applications such as identifying enzymes responsible for the degradation of polysorbates in biopharmaceutical formulations, where a variety of esterases may be present. researchgate.net

Table 1: Panel of 4-Methylumbelliferyl Substrates for Enzyme Specificity Profiling

| Substrate Name | Abbreviation | Chemical Structure of Ester Moiety | Primary Target Enzyme Class |

|---|---|---|---|

| 4-Methylumbelliferyl acetate | MU-Ac | C2 | Short-chain esterases |

| This compound | MU-C8 | C8 | C8 esterases, Lipases |

| 4-Methylumbelliferyl decanoate | MU-C10 | C10 | Esterases, Lipases |

| 4-Methylumbelliferyl dodecanoate | MU-C12 | C12 | Esterases, Lipases |

| 4-Methylumbelliferyl palmitate | MU-C16 | C16 | Esterases, Lipases |

This table illustrates a selection of substrates used to probe enzyme specificity. Data compiled from multiple research sources. researchgate.net

By comparing the rate of hydrolysis across this substrate panel, researchers can construct a specificity profile for a given enzyme or enzymatic activity within a sample. This provides deeper insights into metabolic pathways and helps in the identification of specific enzymes for industrial or diagnostic purposes. researchgate.net

Optimization of Assay Parameters for Enhanced Sensitivity and Specificity

To achieve reliable and reproducible results, the parameters of assays using this compound must be carefully optimized. The high sensitivity of fluorescence-based detection necessitates a thorough understanding of factors that can influence the reaction kinetics and the fluorescent signal. chemimpex.com

pH: The fluorescence of the hydrolysis product, 4-methylumbelliferone (4-MU), is highly dependent on pH. caymanchem.comglpbio.com At lower pH values (1.97-6.72), the excitation maximum is around 320 nm, while at higher pH (7.12-10.3), it shifts to 360 nm. caymanchem.comglpbio.com The emission maximum ranges from 445 to 455 nm. caymanchem.comglpbio.com Furthermore, the target enzymes themselves have optimal pH ranges. Carboxylesterases and lipoprotein lipases, for example, often exhibit higher activity in a pH range of 6.5 to 8.0. researchgate.net Therefore, the assay buffer pH must be selected as a compromise that ensures both high enzyme activity and a strong, stable fluorescent signal.

Substrate Concentration and Solubility: The concentration of this compound must be sufficient to saturate the enzyme for Michaelis-Menten kinetic studies, but excessive concentrations can lead to substrate inhibition or solubility issues. The compound has limited aqueous solubility and is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution before being diluted into the aqueous assay buffer. glpbio.com To improve solubility, gentle heating to 37°C and sonication can be employed. glpbio.com

Temperature: Enzyme activity is temperature-dependent. Kinetic studies are often performed at a controlled temperature, such as 37°C or 40°C, to ensure consistent reaction rates. glpbio.comsci-hub.se It is also critical to consider the background (non-enzymatic) chemical hydrolysis of the substrate, which can also be temperature-dependent and should be measured in control experiments. nih.gov

Detection Method: The primary advantage of this compound is its fluorogenic nature, which allows for highly sensitive, real-time monitoring of enzyme activity. chemimpex.com This is a significant improvement over colorimetric substrates, such as nitrophenyl derivatives, which are generally less sensitive and require UV-Vis spectrophotometry. The fluorescence can be measured quantitatively using a fluorometer or plate reader, making the assay amenable to high-throughput screening formats. researchgate.netchemimpex.com In some applications, such as the rapid detection of Salmonella, the blue fluorescence can be clearly observed with the naked eye under UV light (e.g., 366 nm) in a dark environment. researchgate.netnih.gov

Table 2: Key Parameters for Assay Optimization

| Parameter | Considerations | Recommended Practices |

|---|---|---|

| pH | Influences both enzyme activity and 4-MU fluorescence. caymanchem.comresearchgate.netglpbio.com | Select a buffer pH that balances optimal enzyme function and fluorescent signal (typically pH 7.0-8.0). researchgate.net |

| Solvent | Low aqueous solubility requires an organic solvent for stock solutions. glpbio.com | Use DMSO for stock solutions; ensure final solvent concentration does not inhibit enzyme activity. glpbio.com |

| Temperature | Affects the rate of both enzymatic and background hydrolysis. nih.gov | Maintain a constant, controlled temperature (e.g., 37°C) and measure background hydrolysis in a no-enzyme control. glpbio.comnih.gov |

| Substrate Concentration | Must be optimized for enzyme kinetics and solubility. glpbio.com | Perform concentration-response curves to determine the optimal working concentration. |

| Detection | Fluorometric detection is highly sensitive but requires appropriate instrumentation. chemimpex.com | Use a fluorometer with excitation set around 360-366 nm and emission detection around 445-450 nm. glpbio.comresearchgate.net |

By systematically optimizing these parameters, researchers can maximize the sensitivity and specificity of assays involving this compound, ensuring accurate and reliable quantification of esterase and lipase activity. chemimpex.comnih.gov

Q & A

Basic: How to design a fluorescence-based esterase activity assay using MU-C8?

Methodological Answer:

MU-C8 is hydrolyzed by esterases to release fluorescent 4-methylumbelliferone (4-MU). To design the assay:

- Substrate Preparation : Dissolve MU-C8 in DMSO or ethanol (10 mM stock) due to low aqueous solubility .

- Reaction Conditions : Use 100 mM Tris-Cl buffer (pH 7.0–8.0) and substrate concentrations of 50–200 µM, depending on enzyme kinetics .

- Detection Parameters : Set excitation to 355 nm and emission to 460 nm; adjust pH to maximize fluorescence (higher pH enhances emission intensity) .

- Controls : Include enzyme-negative blanks to account for non-enzymatic hydrolysis .

Basic: What are standard protocols for preparing MU-C8 solutions given its solubility limitations?

Methodological Answer:

MU-C8 is hydrophobic and requires organic solvents for solubilization:

- Stock Solution : Prepare 10 mM MU-C8 in DMSO or ethanol. Vortex and sonicate to ensure dissolution .

- Working Solution : Dilute stock in assay buffer (≤1% organic solvent to avoid enzyme inhibition) .

- Validation : Confirm solubility via dynamic light scattering (DLS) or fluorescence stability checks over time .

Advanced: How to validate esterase specificity when using MU-C8 as a substrate?

Methodological Answer:

Specificity validation is critical to avoid false positives:

- Inhibitor Studies : Use esterase inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF) to confirm activity suppression .

- pH Profiling : Test activity across pH ranges (e.g., 5.0–9.0) to distinguish between lipases, esterases, and phospholipases .

- Cross-Validation : Compare results with alternative substrates (e.g., MU-C7 or MU-C12) to rule out off-target hydrolysis .

Advanced: How to address matrix interference in complex biological samples (e.g., serum or cell lysates)?

Methodological Answer:

Matrix effects can alter fluorescence readouts:

- Sample Dilution : Dilute samples to reduce interfering compounds (e.g., lipids or proteins) .

- Control Experiments : Spike MU-C8 into matrix-only samples to quantify background fluorescence .

- Chromatographic Separation : Pre-treat samples with size-exclusion chromatography to isolate esterases .

Basic: What are the optimal pH conditions for MU-C8 fluorescence detection?

Methodological Answer:

Fluorescence intensity of 4-MU (the hydrolyzed product) is pH-dependent:

- Excitation/Emission : Use excitation at 370 nm (pH 7.4) or 385 nm (pH 10.4); emission peaks at 445–455 nm .

- Recommended pH : For maximal signal, conduct assays at pH 7.4–8.0 (balances enzyme activity and fluorescence yield) .

Advanced: How to interpret discrepancies in enzyme kinetics data using MU-C8?

Methodological Answer:

Discrepancies may arise from:

- Substrate Purity : Validate MU-C8 purity via HPLC (>98%) to rule out contaminants affecting kinetics .

- Thermal Stability : Perform thermostability assays (e.g., pre-incubate enzyme at 40–90°C for 30 min) to assess activity loss .

- Substrate Inhibition : Test higher MU-C8 concentrations (e.g., >200 µM) for non-linear kinetic behavior .

Advanced: How to adapt MU-C8 for bacterial detection (e.g., Salmonella) in microfluidic systems?

Methodological Answer:

MU-C8’s hydrophobicity challenges aqueous applications:

- Nanoformulation : Encapsulate MU-C8 in lipid nanoparticles or conjugate with antibodies for targeted delivery .

- Droplet Microfluidics : Use oil-phase carriers to stabilize MU-C8 in aqueous droplets, enabling single-cell analysis .

- Validation : Compare with fluorescent antibodies (e.g., FITC-labeled) to confirm specificity .

Basic: What safety precautions are required when handling MU-C8?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-protected containers .

- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact; work in a fume hood for organic solvent use .

- Waste Disposal : Follow institutional guidelines for fluorescent waste and organic solvents .

Advanced: How to quantify esterase activity in real-time under varying temperatures?

Methodological Answer:

- Thermoactivity Assays : Measure activity at 40–90°C using a temperature-controlled plate reader. Normalize rates to room-temperature controls .

- Data Analysis : Calculate % hydrolysis relative to maximum activity; use Arrhenius plots to determine activation energy .

Basic: How to confirm MU-C8 hydrolysis via orthogonal methods?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。